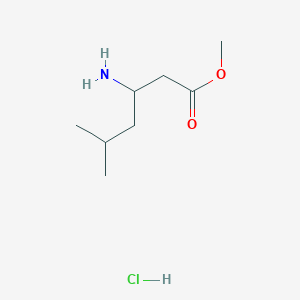![molecular formula C9H12O3 B6253476 6-oxobicyclo[2.2.2]octane-2-carboxylic acid CAS No. 2308961-67-1](/img/no-structure.png)
6-oxobicyclo[2.2.2]octane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-oxobicyclo[2.2.2]octane-2-carboxylic acid, also known as 6-oxo-BCA, is a bicyclic carboxylic acid that is widely used in a variety of scientific research applications. It has been found to have a wide range of biochemical and physiological effects, and is commonly used in laboratory experiments due to its advantages and limitations.
Wissenschaftliche Forschungsanwendungen
6-oxobicyclo[2.2.2]octane-2-carboxylic acid has a wide range of scientific research applications. It is commonly used in the synthesis of pharmaceuticals, such as antifungal agents, anti-inflammatory agents, and anti-cancer agents. It is also used in the synthesis of polymers and other materials for use in biomedical applications. Additionally, this compound is used in the synthesis of surfactants, which are used in a variety of industrial applications.
Wirkmechanismus
6-oxobicyclo[2.2.2]octane-2-carboxylic acid has a wide range of biochemical and physiological effects. It is known to inhibit the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins and other pro-inflammatory mediators. As a result, this compound has anti-inflammatory and analgesic effects. Additionally, this compound is known to inhibit the enzyme 5-alpha-reductase, which is responsible for the conversion of testosterone to dihydrotestosterone (DHT). As a result, this compound has anti-androgenic effects.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects. It is known to inhibit the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins and other pro-inflammatory mediators. As a result, this compound has anti-inflammatory and analgesic effects. Additionally, this compound is known to inhibit the enzyme 5-alpha-reductase, which is responsible for the conversion of testosterone to dihydrotestosterone (DHT). As a result, this compound has anti-androgenic effects. It has also been found to have anti-bacterial, anti-fungal, and anti-viral effects.
Vorteile Und Einschränkungen Für Laborexperimente
6-oxobicyclo[2.2.2]octane-2-carboxylic acid has several advantages and limitations for use in laboratory experiments. One advantage of this compound is that it is relatively easy to synthesize, as it can be synthesized from a variety of starting materials. Additionally, this compound is relatively stable, making it an ideal compound for use in laboratory experiments. One limitation of this compound is that it is relatively expensive, making it difficult to use in large-scale experiments. Additionally, this compound is not water-soluble, making it difficult to use in aqueous solutions.
Zukünftige Richtungen
Given the wide range of biochemical and physiological effects of 6-oxobicyclo[2.2.2]octane-2-carboxylic acid, there are a variety of potential future directions for research. One potential future direction is to further investigate the anti-inflammatory and analgesic effects of this compound. Additionally, further research could be conducted to investigate the anti-bacterial, anti-fungal, and anti-viral effects of this compound. Additionally, further research could be conducted to investigate the potential use of this compound in the synthesis of pharmaceuticals, polymers, and other materials for use in biomedical applications. Finally, further research could be conducted to investigate the potential use of this compound in the synthesis of surfactants and other industrial applications.
Synthesemethoden
6-oxobicyclo[2.2.2]octane-2-carboxylic acid is synthesized through a variety of methods, including the oxidation of bicyclic hydrocarbons, the oxidation of cyclohexene, and the oxidation of bicyclo[2.2.2]octane. The oxidation of bicyclic hydrocarbons involves the reaction of a bicyclic hydrocarbon with an oxidant, such as potassium permanganate or chromium trioxide, to produce this compound. The oxidation of cyclohexene involves the reaction of cyclohexene with an oxidant, such as potassium permanganate or chromium trioxide, to produce this compound. The oxidation of bicyclo[2.2.2]octane involves the reaction of bicyclo[2.2.2]octane with an oxidant, such as potassium permanganate or chromium trioxide, to produce this compound.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-oxobicyclo[2.2.2]octane-2-carboxylic acid involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "Cyclohexanone", "Methanol", "Sodium hydroxide", "Bromine", "Sodium carbonate", "Sodium borohydride", "Acetic acid", "Sulfuric acid", "Sodium nitrite", "Hydrochloric acid", "Sodium nitrate", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Bromination of cyclohexanone with bromine in acetic acid to form 2-bromo-2-cyclohexenone", "Step 2: Treatment of 2-bromo-2-cyclohexenone with sodium borohydride in methanol to form 2-cyclohexenol", "Step 3: Oxidation of 2-cyclohexenol with sulfuric acid and sodium nitrite to form 2-cyclohexenone", "Step 4: Reaction of 2-cyclohexenone with sodium hydroxide to form 6-oxobicyclo[2.2.2]oct-5-ene-2-one", "Step 5: Treatment of 6-oxobicyclo[2.2.2]oct-5-ene-2-one with sodium carbonate in water to form 6-oxobicyclo[2.2.2]oct-5-ene-2-carboxylic acid", "Step 6: Hydrolysis of 6-oxobicyclo[2.2.2]oct-5-ene-2-carboxylic acid with sodium hydroxide to form 6-oxobicyclo[2.2.2]octane-2-carboxylic acid" ] } | |
CAS-Nummer |
2308961-67-1 |
Molekularformel |
C9H12O3 |
Molekulargewicht |
168.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



